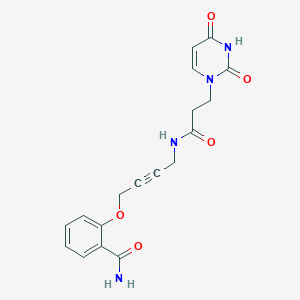

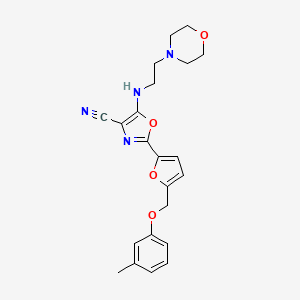

![molecular formula C17H16N4O3S2 B2526755 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1207023-56-0](/img/structure/B2526755.png)

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. Thiazolo[3,2-a]pyrimidine is a core structure that has been identified as a promising scaffold in drug development, particularly for anticancer drugs . The presence of isoxazole and thiophene rings in the molecule suggests potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives has been reported, where new 2-arylhydrazone derivatives were prepared as synthetic precursors for triazolo[4,3-a]pyrimidines . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may involve multi-step reactions, including the formation of hydrazone derivatives followed by cyclization to the thiazolo[3,2-a]pyrimidine system. The reduction reactions to obtain diastereomers are also mentioned, which could be relevant for the synthesis of stereochemically complex derivatives of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been established using single-crystal X-ray diffraction (SCXRD) . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its chemical reactivity and interactions with biological targets. The molecular structure of the compound would likely exhibit a similar level of complexity, with multiple rings and functional groups contributing to its overall shape and electronic distribution.

Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-a]pyrimidine derivatives can be diverse. For instance, the reduction of certain derivatives leads to the formation of diastereomers, indicating that the compounds can exist in multiple stereochemical forms . The presence of multiple functional groups, such as acetamide, isoxazole, and thiophene, also suggests that the compound could undergo a variety of chemical transformations, including nucleophilic and electrophilic substitutions, addition reactions, and hydrogen bonding interactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds have been characterized using techniques such as NMR, IR, ESI-MS, and elemental analysis . These methods provide information on the molecular weight, functional groups, and electronic environment of the atoms within the molecule. The crystallographic data of a similar compound, N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, indicates that it belongs to the triclinic system and forms a 2D network strengthened by intermolecular hydrogen bonds . Such properties are essential for predicting the solubility, stability, and reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Synthetic Pathways

Research has been conducted on the synthesis of fused thiazolo[3,2-a]pyrimidinone products, including similar compounds, utilizing N-aryl-2-chloroacetamides as electrophilic building blocks. This method allows for the creation of ring-annulated products, demonstrating the versatility of these compounds in chemical synthesis (Janardhan et al., 2014).

Antimicrobial Properties

Novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, synthesized under both microwave-assisted and conventional conditions, have shown promising in vitro antimicrobial activity against a range of bacteria and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Insecticidal Activity

Research into heterocycles incorporating a thiadiazole moiety has shown that these compounds can be effective insecticidal agents against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture for pest control (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-10-7-19-17-21(16(10)23)12(9-26-17)6-15(22)18-8-11-5-13(24-20-11)14-3-2-4-25-14/h2-5,7,12H,6,8-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFGFDNUPMVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

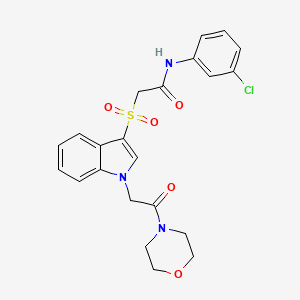

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)

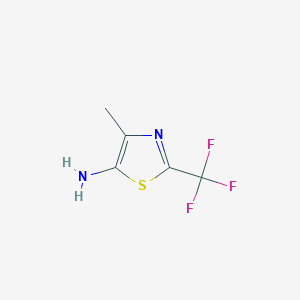

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

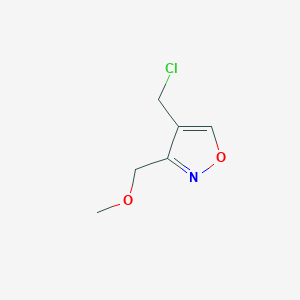

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)